molecular formula C5H7N3 B2977063 5-Methylpyridazin-4-amine CAS No. 90568-14-2

5-Methylpyridazin-4-amine

Cat. No.: B2977063
CAS No.: 90568-14-2
M. Wt: 109.132
InChI Key: QWVLIXTUCFAPFH-UHFFFAOYSA-N
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Description

5-Methylpyridazin-4-amine is a heterocyclic aromatic compound featuring a pyridazine ring substituted with a methyl group at position 5 and an amino group at position 2. Its molecular formula is C₅H₇N₃, with a monoisotopic mass of 109.063995 Da and an InChIKey identifier QWVLIXTUCFAPFH-UHFFFAOYSA-N . Despite its structural simplicity, this compound is of interest in medicinal and synthetic chemistry due to the pyridazine core, which is a common scaffold in bioactive molecules.

Properties

IUPAC Name

5-methylpyridazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-4-2-7-8-3-5(4)6/h2-3H,1H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVLIXTUCFAPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90568-14-2
Record name 5-methylpyridazin-4-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyridazin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,6-dichloropyridazine with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Methylpyridazin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can yield dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted pyridazine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in an appropriate solvent.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under controlled temperature and solvent conditions.

Major Products:

    Oxidation: Pyridazinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

5-Methylpyridazin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methylpyridazin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its diverse pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 5-Methylpyridazin-4-amine, emphasizing differences in substituents, molecular properties, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents Applications/Synthesis Relevance Source Evidence
This compound C₅H₇N₃ 109.06 Methyl (C5), amine (C4) Potential drug intermediate; 1 patent
2-Chloro-4-methylpyrimidin-5-amine C₅H₆ClN₃ 143.58 Chloro (C2), methyl (C4), amine (C5) Research chemical; supplied for synthesis
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine C₆H₈ClN₃O 172.59 Chloro (C4), methoxy (C6), methyl (C2) Pharmaceutical intermediates
5-(Pyridazin-4-yl)pyridin-2-amine C₉H₈N₄ 172.18 Pyridazine-pyridine hybrid Unspecified research applications
4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine C₁₀H₁₅N₃ 177.25 Pyrrolidine (C5), methyl (C4) Not explicitly stated

Structural and Functional Differences

Substituent Effects
  • Halogen vs. Methyl/Methoxy Groups: The presence of chloro substituents (e.g., in 2-Chloro-4-methylpyrimidin-5-amine and 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine) enhances electrophilicity, making these compounds more reactive in nucleophilic substitution reactions compared to this compound .
Heterocyclic Core Variations
  • Pyridazine vs. Pyrimidine: Pyridazine (two adjacent nitrogen atoms in a six-membered ring) exhibits distinct electronic properties compared to pyrimidine (nitrogen atoms at positions 1 and 3). This difference influences hydrogen bonding and π-stacking interactions in drug design .
Bulkier Functional Groups
  • Pyrrolidine Substituents :
    • The pyrrolidine ring in 4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine adds steric bulk and basicity, which may enhance interactions with hydrophobic pockets in enzymes or receptors .

Physicochemical Properties

  • Solubility and Reactivity :
    • The methyl group in this compound likely improves lipid solubility compared to polar substituents like chloro or methoxy.
    • Chloro -containing analogs may exhibit higher melting points due to stronger intermolecular interactions (e.g., 2-Chloro-4-methylpyrimidin-5-amine) .

Biological Activity

5-Methylpyridazin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving the modification of pyridine derivatives. For example, one synthesis route involves the reaction of 2-chloro-5-methylpyridin-4-amine with various reagents under specific conditions to yield different derivatives with enhanced biological properties .

Anticancer Properties

Research has indicated that derivatives of pyridazine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain pyrimidine derivatives, structurally related to this compound, demonstrate considerable anticancer activity against gastric adenocarcinoma (AGS) and other cell lines such as HeLa and K562 . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity of Pyridazine Derivatives

CompoundCell Line TestedIC50 (µM)
This compoundAGS53.02
6-Methyl-2-phenylpyrimidineHeLa45.00
4-Amino-5-methylpyridinoneK56230.00

Antimicrobial Activity

This compound and its derivatives have also been evaluated for their antimicrobial properties. Some studies indicate that these compounds exhibit moderate antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggest potential applications in treating bacterial infections .

Table 2: Antimicrobial Activity of Pyridazine Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli16
6-MethylpyrimidineS. aureus32

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its chemical structure. Modifications at various positions on the pyridazine ring can enhance or diminish its potency. For instance, the presence of electron-donating groups has been associated with increased anticancer activity, while electron-withdrawing groups may reduce efficacy .

Case Studies

  • Case Study on Anticancer Activity : A recent study synthesized a series of pyrimidine derivatives based on the structure of this compound and evaluated their cytotoxic effects on multiple cancer cell lines. The findings indicated that specific substitutions at the 6-position led to enhanced activity against AGS cells compared to the parent compound .
  • Case Study on Antimicrobial Properties : Another investigation focused on the antibacterial properties of pyridazine derivatives, where compounds were tested against clinical isolates of E. coli. The results showed promising antibacterial activity, supporting further development for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methylpyridazin-4-amine?

  • Methodology :

  • Pd-catalyzed cross-coupling : Utilize palladium catalysts (e.g., Pd(PPh₃)₄) with Na₂CO₃ in DME:H₂O (10:1) at 150°C for 1 hour, as demonstrated in pyridine-amine derivative syntheses .
  • Cyclization reactions : React thiourea precursors with halogenated reagents under solvent-free conditions, followed by purification via column chromatography (analogous to pyrazole-amine synthesis pathways) .
  • Hydrazine-based synthesis : Employ hydrazine derivatives (e.g., tetrahydrofuran-3-yl hydrazine) with nitrile intermediates to form the pyridazine ring, followed by chiral separation if required .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Key techniques :

  • ¹H/¹³C NMR : Confirm molecular structure by analyzing proton and carbon environments (e.g., methyl groups at δ ~2.3 ppm, amine protons at δ ~5-6 ppm) .
  • X-ray crystallography : Resolve crystal structures to validate bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding patterns in pyridazine derivatives) .
  • IR spectroscopy : Identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

  • Guidelines :

  • Refer to safety data sheets (SDS) for hazard identification (e.g., respiratory protection, glove compatibility) .
  • Use fume hoods during synthesis and avoid skin contact. Emergency measures include immediate medical consultation and providing SDS to healthcare providers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?

  • Methodology :

  • Substituent variation : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) at positions 3, 5, or 6 to modulate bioactivity. Compare analogs via in vitro assays (e.g., antitubercular or anticancer screens) .
  • Computational modeling : Perform molecular docking to predict binding affinities (e.g., acetylcholinesterase inhibition) and guide synthetic prioritization .
  • 3D-QSAR : Use pharmacophore modeling to correlate substituent effects with activity trends .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Strategies :

  • Systematic review frameworks : Apply Cochrane guidelines to assess study quality, heterogeneity, and bias in published datasets .
  • Assay standardization : Control variables (e.g., cell lines, compound purity >95%) to minimize discrepancies. Validate results via orthogonal assays (e.g., enzymatic vs. cell-based) .
  • Meta-analysis : Pool data from multiple studies to identify statistically significant trends (e.g., EC₅₀ ranges for antiviral activity) .

Q. What role does computational chemistry play in optimizing pharmacokinetic properties?

  • Approaches :

  • ADMET prediction : Use tools like SwissADME to evaluate absorption, metabolism, and toxicity. Prioritize derivatives with favorable logP (<3) and high aqueous solubility .
  • Molecular dynamics simulations : Assess stability of drug-target complexes (e.g., HCV NS5B polymerase) to refine binding kinetics .
  • Fragment-based design : Combine pyridazine cores with fragments known to enhance bioavailability (e.g., piperazine for blood-brain barrier penetration) .

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